2-(chloromethyl)-5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrochloride
Description
This compound is a bicyclic heterocycle featuring a thiazole ring fused to a partially hydrogenated pyridine ring. The structure includes a chloromethyl (-CH2Cl) substituent at position 2 and a methyl group at position 3. The dihydrochloride salt enhances its solubility and stability for pharmaceutical or synthetic applications.
Key applications include its use as a building block in drug discovery, particularly for non-imidazole histamine H3 receptor antagonists and anti-cancer agents . The chloromethyl group offers reactivity for further functionalization, enabling the creation of pharmacologically active derivatives.
Properties
Molecular Formula |
C8H13Cl3N2S |
|---|---|
Molecular Weight |
275.6 g/mol |
IUPAC Name |
2-(chloromethyl)-5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine;dihydrochloride |
InChI |
InChI=1S/C8H11ClN2S.2ClH/c1-11-3-2-6-7(5-11)12-8(4-9)10-6;;/h2-5H2,1H3;2*1H |
InChI Key |
CJTVRXIPOFYIFZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)SC(=N2)CCl.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with chloroacetaldehyde in the presence of a base, followed by cyclization with sulfur to form the thiazole ring . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its dihydrochloride form.
Chemical Reactions Analysis
Types of Reactions
2-(chloromethyl)-5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can modify the thiazole ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted thiazolopyridines, sulfoxides, sulfones, and reduced thiazole derivatives.
Scientific Research Applications
Biological Activities
Research indicates that compounds related to thiazolo[5,4-c]pyridine structures exhibit a range of biological activities:
- Antimicrobial Properties : Studies have shown that this compound can exhibit antimicrobial effects against various pathogens.
- Anticancer Activity : Preliminary in vitro studies suggest potential anticancer properties due to its ability to inhibit cell proliferation in certain cancer cell lines.
- Enzyme Inhibition : Interaction studies reveal that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
Case Studies
- Antimicrobial Evaluation : In a study assessing the antimicrobial activity of various thiazolo-pyridine derivatives, 2-(chloromethyl)-5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrochloride demonstrated significant activity against Gram-positive bacteria. The mechanism involved disruption of bacterial cell wall synthesis.
- Anticancer Research : A recent investigation into the anticancer properties of thiazolo-pyridines found that this compound inhibited proliferation in breast cancer cell lines through apoptosis induction. Further studies are warranted to explore its potential as a therapeutic agent.
- Enzyme Interaction Studies : Molecular docking simulations have suggested that 2-(chloromethyl)-5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrochloride may effectively inhibit specific enzymes related to cancer metabolism. This opens avenues for future drug development focused on metabolic pathways.
Mechanism of Action
The mechanism of action of 2-(chloromethyl)-5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell proliferation. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogs with Varied Substituents
The thiazolo[5,4-c]pyridine core is highly modular, with substituents influencing physicochemical properties and biological activity. Below is a comparative analysis:
Key Observations :
- Chloromethyl vs. Carboxylic Acid : The chloromethyl group (target compound) provides nucleophilic reactivity for alkylation or substitution, whereas the carboxylic acid derivative (CAS 720720-96-7) is utilized for salt formation or conjugation .
- Halogen Effects : Bromine at position 2 (CAS 143150-92-9) may enhance lipophilicity and serve in metal-catalyzed coupling reactions, contrasting with chlorine’s electrophilic utility .
Comparison with Fused-Ring Derivatives
Thiazolo[5,4-c]pyridines are often compared to related bicyclic systems, such as thiazolo[4,5-c]pyridazines or thiazolo[5,4-c]quinolones:
Key Observations :
Physicochemical and Stability Data
| Property | Target Compound | 5-Methyl-2-carboxylic Acid HCl | 2-Bromo Analog |
|---|---|---|---|
| Molecular Weight | 295.21 (C12H20Cl2N2O2)* | 234.71 (C8H11ClN2O2S) | 244.13 (C7H9BrN2S) |
| Purity | Not reported | ≥97% | Not reported |
| Storage | Likely 2–8°C | 2–8°C | Not reported |
| Mutagenicity | Not studied | Non-mutagenic | Not studied |
*Inferred from (C12H20Cl2N2O2 structure with similar substituents).
Notes:
- The dihydrochloride form likely shares the 2–8°C storage requirement of its carboxylic acid analog due to hygroscopicity .
Biological Activity
2-(Chloromethyl)-5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a thiazole ring fused with a pyridine structure, characterized by a chloromethyl group and a methyl substituent. Its molecular formula is C8H13Cl3N2S with a molecular weight of 275.6 g/mol . This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and potential mechanisms of action.
Biological Activity Overview
Research indicates that compounds similar to 2-(chloromethyl)-5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine exhibit a range of biological activities:
- Antimicrobial Activity : Several studies have demonstrated that thiazolo[5,4-c]pyridine derivatives possess significant antimicrobial properties against various pathogens. For instance, compounds related to this structure have shown inhibitory effects against bacteria such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM .
- Cytotoxicity : In vitro assessments using MTT assays on HaCat and Balb/c 3T3 cells indicated promising cytotoxic effects of certain thiazolo[5,4-c]pyridine derivatives. These findings suggest that the compound could be explored further for its anticancer potential .
The mechanisms through which 2-(chloromethyl)-5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine exerts its biological effects are multifaceted:
- Interaction with Biological Targets : The compound interacts with critical biological targets such as DNA gyrase and MurD enzyme. Molecular docking studies have revealed strong binding affinities and interactions at the active sites of these enzymes. For example, it forms hydrogen bonds with amino acids crucial for the enzyme's function .
- Cytotoxic Mechanisms : The compound may induce apoptosis in cancer cells through mechanisms involving caspase activation. Studies have shown that it can upregulate caspase-3 expression in certain cell lines .
Comparative Analysis
To better understand the efficacy of 2-(chloromethyl)-5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrochloride in comparison to other similar compounds, a summary table is presented below:
| Compound Name | MIC (μM) | Cytotoxicity | Target Enzyme | Binding Energy (kcal/mol) |
|---|---|---|---|---|
| 2-(Chloromethyl)-5-methyl-4H... | 0.21 | Moderate | DNA gyrase | -8.9 |
| Thiazolo[4,5-b]pyridine derivative (Compound 3g) | 0.21 | High | MurD | -9.1 |
| Ciprofloxacin | 0.25 | Low | DNA gyrase | -7.8 |
Case Studies
Several case studies highlight the biological activity of this compound:
- Case Study 1 : A study on thiazolopyridine derivatives demonstrated their effectiveness against E. coli, illustrating the potential for developing new antimicrobial agents based on this scaffold .
- Case Study 2 : Research involving molecular docking simulations revealed that the most active thiazolopyridine derivatives exhibited binding interactions comparable to established antibiotics like ciprofloxacin .
Q & A
Basic Question: What are the common synthetic routes for preparing 2-(chloromethyl)-5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrochloride?
Answer:
The synthesis typically involves multi-step organic reactions:
- Cyclization : Formation of the thiazolo-pyridine core via cyclization of thiourea derivatives with α,β-unsaturated ketones under acidic conditions.
- Chlorination : Introduction of the chloromethyl group using chlorinating agents (e.g., SOCl₂ or PCl₃) in anhydrous solvents like dichloromethane.
- Salt Formation : Conversion to the dihydrochloride salt via treatment with HCl gas in ethanol or methanol .
Key Methodological Considerations : - Purity is ensured via recrystallization or chromatography (e.g., silica gel column).
- Reaction progress is monitored by TLC or HPLC .
Advanced Question: How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?
Answer:
Optimization strategies include:
- Solvent Systems : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity for cyclization steps. Ethanol/water mixtures improve salt precipitation .
- Catalysts : Lewis acids (e.g., ZnCl₂) accelerate cyclization, while base additives (e.g., triethylamine) mitigate side reactions during chlorination.
- Temperature Control : Reflux conditions (~78°C) for cyclization vs. room temperature for salt formation to avoid decomposition .
Data-Driven Approach : - Design-of-experiment (DoE) frameworks quantify interactions between variables (e.g., solvent polarity, temperature).
- High-throughput screening identifies optimal stoichiometric ratios .
Basic Question: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirms the thiazolo-pyridine scaffold and chloromethyl group (e.g., δ ~4.2 ppm for CH₂Cl in ¹H NMR).
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the fused-ring system .
- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (C₉H₁₂ClN₂S·2HCl, MW: 289.6 g/mol) .
- XRD : Single-crystal X-ray diffraction (using SHELX software) resolves absolute stereochemistry .
Advanced Question: How can researchers address contradictory data in structural elucidation (e.g., unexpected NMR shifts or XRD anomalies)?
Answer:
- Dynamic Effects : Conformational flexibility in the tetrahydro-pyridine ring may cause variable NMR shifts. Variable-temperature NMR (VT-NMR) identifies dynamic processes .
- Crystallographic Artifacts : Twinning or disorder in XRD data is resolved using SHELXL refinement tools (e.g., PART instructions) or alternative space groups .
- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and compare with experimental data to validate assignments .
Basic Question: What is the role of this compound as a building block in medicinal chemistry?
Answer:
The thiazolo-pyridine core serves as:
- Pharmacophore : Modifications at the chloromethyl group enable covalent binding to biological targets (e.g., kinases).
- Scaffold for Derivatives : Amidation or alkylation at the chloromethyl position generates libraries for SAR studies .
Example Applications : - Anticancer agents via inhibition of PI3K/mTOR pathways.
- Neuroactive compounds targeting GABA receptors .
Advanced Question: What strategies mitigate challenges in derivatizing the chloromethyl group without ring-opening side reactions?
Answer:
- Protection/Deprotection : Temporarily protect the thiazole nitrogen with Boc groups to prevent nucleophilic attack during alkylation.
- Mild Coupling Conditions : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or click chemistry (CuAAC) for selective functionalization .
- Kinetic Control : Low-temperature reactions (<0°C) suppress ring-opening.
Analytical Validation : - LC-MS monitors intermediate stability.
- In situ IR spectroscopy tracks reaction progress .
Basic Question: How is the purity of this compound assessed in academic research?
Answer:
- Chromatography : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients.
- Elemental Analysis : Matches calculated vs. observed C, H, N, S, and Cl content (±0.3% tolerance) .
- Melting Point : Sharp range (e.g., 215–217°C) indicates purity .
Advanced Question: How do researchers reconcile discrepancies between computational predictions and experimental bioactivity data for derivatives?
Answer:
- Solvent Effects : MD simulations account for solvation/desolvation penalties in binding affinity predictions.
- Off-Target Profiling : Broad-spectrum kinase assays identify unintended interactions.
- Metabolic Stability : Microsomal assays (e.g., human liver microsomes) explain reduced in vivo efficacy despite in vitro potency .
Basic Question: What safety protocols are critical when handling this compound?
Answer:
- Ventilation : Use fume hoods due to HCl gas release during salt formation.
- PPE : Nitrile gloves, lab coats, and goggles prevent dermal/ocular exposure.
- Waste Disposal : Neutralize acidic waste with bicarbonate before disposal .
Advanced Question: What are the challenges in scaling up synthesis from milligram to gram-scale while maintaining enantiomeric purity?
Answer:
- Crystallization Control : Seeding techniques and controlled cooling rates prevent racemization.
- Continuous Flow Systems : Minimize thermal gradients for consistent product quality.
- Chiral HPLC : Monitors enantiomeric excess (ee) during scale-up.
Case Study : - Pilot-scale runs achieved 92% ee using immobilized lipase catalysts for asymmetric derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
